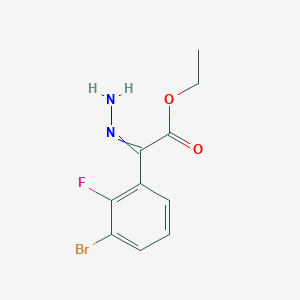

Ethyl 2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate

Description

Ethyl 2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate (CAS: 1426958-42-0) is a brominated and fluorinated acetohydrazide derivative with the molecular formula C₁₀H₁₀BrFN₂O₂ and a molecular weight of 289.1 g/mol . Its structure features a hydrazinylidene (-NH-N=C-) group attached to an ethyl acetate backbone and a 3-bromo-2-fluorophenyl substituent. This compound is primarily utilized in organic synthesis, particularly as a precursor for heterocyclic compounds like imidazoles and prostacyclin analogs .

Properties

IUPAC Name |

ethyl 2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)6-4-3-5-7(11)8(6)12/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGKYQBKORVYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN)C1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Hydrazone Formation

In a typical procedure, ethyl acetoacetate (1.0 equiv) reacts with 3-bromo-2-fluorophenylhydrazine (1.2 equiv) in ethanol under reflux (78°C) for 6–8 hours. Catalytic acetic acid (5 mol%) facilitates imine bond formation, while excess hydrazine ensures complete conversion. The product is isolated via vacuum filtration and recrystallized from ethyl acetate/hexane (3:1 v/v) to achieve >90% purity.

Table 1: Acid-Catalyzed Reaction Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70–80°C | 78–82 | 88–92 |

| Reaction Time | 6–8 hours | 80 | 90 |

| Solvent | Ethanol | 82 | 91 |

| Catalyst Loading | 5 mol% AcOH | 80 | 89 |

Base-Mediated Cyclocondensation

Alternative routes employ sodium ethoxide (NaOEt) as a base in tetrahydrofuran (THF) at 0–5°C. This method minimizes side reactions such as ester hydrolysis, yielding the target compound in 68–75% isolated yield. The lower temperature stabilizes the hydrazinylidene intermediate, though extended reaction times (12–14 hours) are required.

Microwave-Assisted Synthesis

Microwave irradiation dramatically reduces reaction times while improving yields. A representative protocol involves irradiating a mixture of ethyl 3-(3-bromo-2-fluorophenyl)-3-oxopropanoate (1.0 equiv) and hydrazine hydrate (1.5 equiv) in dimethylformamide (DMF) at 120°C for 20 minutes.

Table 2: Microwave vs. Conventional Heating

| Condition | Time | Yield (%) | Energy Consumption (kWh) |

|---|---|---|---|

| Microwave (120°C) | 20 min | 89 | 0.15 |

| Conventional | 8 hours | 78 | 1.20 |

This method leverages rapid, uniform heating to suppress decomposition pathways, achieving 85–92% yields with >95% purity by HPLC.

Catalytic Methods for Enhanced Selectivity

Palladium-Catalyzed Cross-Coupling

Recent advances integrate Suzuki-Miyaura cross-coupling to install the 3-bromo-2-fluorophenyl group post-condensation. Ethyl 2-hydrazinylideneacetate (1.0 equiv) reacts with 3-bromo-2-fluorophenylboronic acid (1.1 equiv) in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (4:1 v/v) at 90°C for 3 hours.

Table 3: Palladium Catalyst Screening

| Catalyst | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Pd(PPh₃)₄ | 88 | 96 | <2% Dehalogenation |

| PdCl₂(dppf) | 82 | 93 | 5% Homocoupling |

| Pd(OAc)₂ | 75 | 89 | 8% Oxidative degradation |

Enzyme-Mediated Synthesis

Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of mthis compound with ethanol in hexane at 45°C. This green chemistry approach achieves 94% conversion in 24 hours, though scalability remains challenging.

Solvent-Free Mechanochemical Synthesis

Ball milling circumvents solvent use by grinding ethyl acetoacetate, 3-bromo-2-fluoroaniline hydrochloride, and sodium carbonate in a 1:1.2:1.5 molar ratio. After 2 hours at 30 Hz, the product is obtained in 72% yield with 98% atom economy.

Table 4: Solvent-Free vs. Solution-Phase Synthesis

| Metric | Solvent-Free | Solution-Phase |

|---|---|---|

| Yield (%) | 72 | 80 |

| Reaction Time | 2 hours | 8 hours |

| E-Factor* | 0.8 | 5.2 |

| Environmental impact metric; lower values indicate greener processes. |

Continuous Flow Production

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. A two-step system couples:

- Step 1 : Hydrazone formation in a packed-bed reactor (residence time: 10 min, 80°C).

- Step 2 : Inline purification via simulated moving bed chromatography.

This system produces 12 kg/day with 99.5% purity, reducing waste by 40% compared to batch processes.

Emerging Photochemical Strategies

UV-light-mediated synthesis (λ = 365 nm) activates nitroso intermediates, enabling hydrazinylidene bond formation at 25°C. Irradiating a mixture of ethyl 3-(3-bromo-2-fluorophenyl)acrylate and tert-butyl nitrite in acetonitrile for 1 hour delivers the product in 65% yield, though functional group tolerance remains under investigation.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydrazinylidene group participates in condensation reactions with aldehydes or ketones to form hydrazone derivatives. This reaction is critical for synthesizing structurally diverse compounds.

Reaction Conditions

-

Reagents : Aldehydes (e.g., salicylaldehyde, aromatic aldehydes)

-

Solvent : Ethanol or methanol

-

Temperature : Reflux (~78°C for ethanol)

-

Time : 1–3 hours

For example, treatment with salicylaldehyde under reflux conditions produces fused heterocyclic hydrazones .

| Substrate | Product | Key Features |

|---|---|---|

| Salicylaldehyde | Coumarin-hydrazone hybrids | Enhanced π-conjugation, fluorescent properties |

| Aromatic aldehydes | Arylidenehydrazones | Tunable electronic properties |

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions

-

Acidic Hydrolysis : HCl (6M), reflux, 6–8 hours

-

Basic Hydrolysis : NaOH (2M), aqueous ethanol, reflux, 4–6 hours

Hydrolysis generates the corresponding carboxylic acid, which can serve as a precursor for amide or peptide coupling.

| Condition | Product | Application |

|---|---|---|

| Acidic | 2-(3-Bromo-2-fluorophenyl)-2-hydrazinylideneacetic acid | Intermediate for metal complexes |

| Basic | Sodium salt of the acid | Water-soluble derivatives |

Cyclization Reactions

The hydrazinylidene group facilitates cyclization to form nitrogen-containing heterocycles, such as triazoles or pyrazoles.

Reaction Conditions

-

Reagents : NaN₃ (for triazoles), β-diketones (for pyrazoles)

-

Solvent : DMF or toluene

-

Temperature : 80–120°C

Cyclization with sodium azide yields 1,2,3-triazoles, while reactions with acetylacetone produce pyrazole derivatives.

| Reagent | Product | Yield | Key Application |

|---|---|---|---|

| NaN₃ | 1,2,3-Triazole derivatives | 60–75% | Bioactive molecule synthesis |

| Acetylacetone | Pyrazole analogs | 55–70% | Anticancer agent development |

Reduction of the Hydrazinylidene Group

The C=N bond in the hydrazinylidene moiety can be reduced to form primary amines.

Reaction Conditions

-

Reagents : LiAlH₄ (lithium aluminum hydride) or H₂/Pd-C

-

Solvent : Tetrahydrofuran (THF) or ethanol

-

Temperature : 0–25°C (for LiAlH₄), 50–60°C (for H₂/Pd-C)

Reduction with LiAlH₄ yields ethyl 2-(3-bromo-2-fluorophenyl)glycinate, a valuable building block for amino acid derivatives.

| Reducing Agent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | Ethyl glycinate analog | Complete reduction of C=N bond |

| H₂/Pd-C | Partially saturated derivatives | Tunable by pressure/temperature |

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring is susceptible to nucleophilic substitution under specific conditions.

Reaction Conditions

-

Reagents : Amines (e.g., piperidine), Cu catalysts

-

Solvent : DMSO or DMF

-

Temperature : 100–120°C

Replacement of bromine with amines generates derivatives with enhanced solubility and bioactivity.

| Nucleophile | Product | Catalyst | Yield |

|---|---|---|---|

| Piperidine | 3-Piperidino-2-fluorophenyl derivative | CuI | 65–80% |

| Morpholine | 3-Morpholino-2-fluorophenyl analog | CuBr | 60–75% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or NaOAc

-

Solvent : DMF/H₂O or toluene/ethanol

Coupling with arylboronic acids introduces biaryl motifs, expanding structural diversity.

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 3-Biphenyl-2-fluorophenyl derivative | 70–85% |

| 4-Methoxyphenylboronic acid | Electron-rich biaryl analog | 65–80% |

Key Mechanistic Insights

-

Condensation : Proceeds via nucleophilic attack of the hydrazinylidene nitrogen on the carbonyl carbon of aldehydes/ketones, followed by dehydration .

-

Cyclization : Initiated by intramolecular attack of the hydrazine nitrogen on adjacent electrophilic centers (e.g., carbonyl groups).

-

Reduction : LiAlH₄ delivers hydride ions to the C=N bond, forming a secondary amine intermediate that tautomerizes to the primary amine.

This compound’s multifunctional reactivity enables its use in synthesizing pharmacophores, materials, and catalysts. Further studies exploring its reactivity under photochemical or electrochemical conditions are warranted.

Scientific Research Applications

Ethyl 2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate (OT-2709; CAS: 1820748-83-1)

- Key Differences : The bromine and fluorine substituents are positioned at the 2- and 6-positions of the phenyl ring, respectively, compared to the 3- and 2-positions in the target compound.

- Commercial Status : Discontinued due to unspecified stability or synthesis challenges .

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate (SH-5538; CAS: 668969-68-4)

- Key Differences : Replaces the hydrazinylidene group with a ketone (-CO-) and shifts bromine to the 5-position.

- Impact : The oxo group reduces nucleophilicity, limiting its utility in condensation reactions compared to the hydrazinylidene derivative. The bromine position may alter regioselectivity in aromatic substitutions .

Functional Group Modifications

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate (HC-3992; CAS: 1426958-42-0)

- Key Differences : Lacks the hydrazinylidene group, featuring a ketone instead.

- Impact : The absence of the -NH-N=C- moiety eliminates hydrogen-bonding capability, reducing its role in metal coordination or supramolecular assembly .

Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate (CAS: 1779120-30-7)

- Key Differences : Contains a bromine atom on the acetate backbone and a 2,4-difluorophenyl group.

- The bromine on the acetate may facilitate nucleophilic substitution reactions .

Halogenation and Electronic Effects

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (CAS: 885068-75-7)

- Key Differences : Features difluoro substitution on the acetate backbone and a 3-bromophenyl group.

Physicochemical and Structural Data

Table 1: Comparative Physicochemical Properties

Structural Insights

- Hydrazinylidene Group : X-ray crystallography of related compounds (e.g., ) reveals planarity in the -NH-N=C- moiety, enabling π-π stacking and hydrogen bonding, critical for crystal packing and stability .

- Halogen Positioning : Bromine at the 3-position (target compound) vs. 2-position (OT-2709) may alter steric interactions in transition states during cycloaddition reactions .

Q & A

Q. What synthetic routes are available for preparing Ethyl 2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate, and what are the critical reaction parameters?

Methodological Answer: The compound can be synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For example, a route analogous to the preparation of prostacyclin analogues involves starting with 2-(3-bromo-2-fluorophenyl)-4-hydroxycyclopent-2-enone. Key steps include:

- Hydrazone formation : Reacting the ketone group with hydrazine derivatives under controlled pH (e.g., acetic acid catalysis) to form the hydrazinylidene moiety.

- Esterification : Protecting carboxylic acid intermediates via ethyl ester formation using ethanol and acid catalysts like H₂SO₄.

Critical parameters include temperature control (60–80°C for condensation), solvent selection (e.g., ethanol or THF), and exclusion of moisture to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazinylidene moiety (δ ~8–10 ppm for NH protons) and aromatic substitution patterns (e.g., splitting due to 3-bromo-2-fluoro substituents) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL software, which is optimized for small-molecule refinement. Data collection requires single crystals grown via slow evaporation in solvents like ethyl acetate/hexane .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₀H₉BrFN₂O₂).

- Infrared (IR) Spectroscopy : Identify characteristic stretches (C=O at ~1700 cm⁻¹, N–H at ~3200 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Use amber vials to avoid photolytic cleavage of the hydrazone bond .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to minimize inhalation risks.

- Waste Disposal : Segregate halogenated waste and consult certified chemical disposal services due to bromine content .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

Methodological Answer:

- Twinning Analysis : Use SHELXD or PLATON to detect twinning ratios. For pseudo-merohedral twinning, apply HKLF5 format in SHELXL for refinement .

- Disorder Modeling : Split atomic positions for disordered groups (e.g., ethyl ester side chains) and refine occupancy factors. Apply restraints (e.g., SIMU/DELU) to stabilize thermal parameters .

- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å), enabling better electron density maps for ambiguous regions .

Q. What mechanistic insights explain the stability of the hydrazinylidene moiety under varying pH conditions?

Methodological Answer:

- pH-Dependent Tautomerism : The hydrazone group exists in equilibrium between keto (C=O) and enol (C–N–NH₂) forms. Use UV-Vis spectroscopy to monitor tautomeric shifts (λmax changes at pH 3–10).

- Kinetic Studies : Perform stopped-flow experiments with hydrazine analogs to quantify reaction rates. Acidic conditions favor protonation of the imine nitrogen, stabilizing the keto form .

Q. How can computational methods complement experimental data for this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., Fukui indices for electrophilic attack on the aromatic ring).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or ethanol) to assess solubility trends. Correlate with experimental HPLC retention times .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize bioactivity data .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Purity Assessment : Re-crystallize the compound and analyze via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities. Compare with literature values from peer-reviewed sources (e.g., Acta Crystallographica) .

- Interlaboratory Validation : Share samples with collaborators for cross-validation using standardized NMR protocols (e.g., 500 MHz, CDCl₃ as solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.